molecular formula C21H31FN2O2 B6920143 N-[1-(2-ethylbutanoyl)piperidin-4-yl]-3-(2-fluorophenyl)-2-methylpropanamide

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-3-(2-fluorophenyl)-2-methylpropanamide

Cat. No.: B6920143
M. Wt: 362.5 g/mol
InChI Key: SBCHEROMNPEGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-3-(2-fluorophenyl)-2-methylpropanamide is a complex organic compound with a unique structure that includes a piperidine ring, a fluorophenyl group, and a methylpropanamide moiety

Properties

IUPAC Name

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-3-(2-fluorophenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FN2O2/c1-4-16(5-2)21(26)24-12-10-18(11-13-24)23-20(25)15(3)14-17-8-6-7-9-19(17)22/h6-9,15-16,18H,4-5,10-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCHEROMNPEGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCC(CC1)NC(=O)C(C)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-ethylbutanoyl)piperidin-4-yl]-3-(2-fluorophenyl)-2-methylpropanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the fluorophenyl group. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorine atom is introduced into the phenyl ring.

    Coupling Reactions: The final step involves coupling the piperidine ring with the fluorophenyl group and the methylpropanamide moiety using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-3-(2-fluorophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-3-(2-fluorophenyl)-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Biological Studies: The compound is used in research to understand its biological activity and potential therapeutic effects.

    Materials Science: It may be explored for its properties in the development of new materials or polymers.

Mechanism of Action

The mechanism of action of N-[1-(2-ethylbutanoyl)piperidin-4-yl]-3-(2-fluorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-ethylbutanoyl)piperidin-4-yl]-3-(2-chlorophenyl)-2-methylpropanamide
  • N-[1-(2-ethylbutanoyl)piperidin-4-yl]-3-(2-bromophenyl)-2-methylpropanamide

Uniqueness

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-3-(2-fluorophenyl)-2-methylpropanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.